2-(2,4-Difluorophenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12F2N2 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)piperazine |
InChI |
InChI=1S/C10H12F2N2/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |
InChI Key |
ARFSPDSLFPKSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preclinical Pharmacological and Biological Investigations of 2,4 Difluorophenylpiperazine Derivatives
Spectroscopic Methods
Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-(2,4-difluorophenyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to determine the connectivity of atoms within the molecule. nih.gov For instance, the 1H NMR spectrum of a similar compound, 1-(2,4-difluorophenyl)piperazine, shows characteristic signals for the aromatic protons and the protons of the piperazine (B1678402) ring. rsc.org
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. bldpharm.com
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from any impurities or byproducts of the synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of piperazine derivatives. rdd.edu.iqgoogle.com By using a suitable stationary phase, such as a C18 column, and a mobile phase, different components in a sample can be effectively separated. google.com
Gas Chromatography (GC): GC can also be employed for the analysis of volatile piperazine compounds. rdd.edu.iq
Structure Activity Relationship Sar Studies of 2,4 Difluorophenylpiperazine Containing Compounds
Role as a Precursor in Drug Discovery
2-(2,4-Difluorophenyl)piperazine is a key intermediate in the synthesis of numerous investigational and approved drugs. unodc.org Its structure forms the core of many pharmacologically active agents. For example, it is a known precursor or a structural analog to intermediates used in the synthesis of complex molecules targeting CNS disorders. wikipedia.orggoogle.com The ability to functionalize the second nitrogen of the piperazine (B1678402) ring allows for the systematic modification of the molecule's structure to optimize its pharmacodynamic and pharmacokinetic properties, a process central to modern drug design. nih.gov
Derivatives and their Therapeutic Potential
The scaffold of this compound is integral to several classes of therapeutic agents that interact with the central nervous system, particularly those modulating neurotransmitter systems like dopamine (B1211576) and serotonin (B10506). nih.govnih.gov
Phenylpiperazine derivatives are a well-established class of antipsychotic agents. nih.gov Many atypical antipsychotics achieve their therapeutic effect by modulating dopamine (D₂) and serotonin (5-HT) receptors. The this compound moiety can be found in the structures of compounds designed as D₂ receptor partial agonists and antagonists of various serotonin receptors, which is a hallmark of third-generation antipsychotics. For instance, it is a fragment of cariprazine, an antipsychotic that acts as a D₂ and D₃ receptor partial agonist. wikipedia.org
The piperazine nucleus is a common feature in many antidepressant drugs, often contributing to a favorable CNS pharmacokinetic profile and providing a key interaction point with targets like serotonin transporters (SERT) and various serotonin receptors. nih.gov Derivatives incorporating the (difluorophenyl)piperazine structure have been explored for their multimodal activity. Vortioxetine, for example, is a multimodal antidepressant that contains a related (dimethylphenyl)piperazine moiety and acts as a SERT inhibitor as well as a modulator of several serotonin receptors (e.g., 5-HT₁A, 5-HT₃, and 5-HT₇). researchgate.net The electronic nature of the difluoro-substituted ring in this compound makes it an attractive starting point for developing similar multimodal agents. researchgate.net
The versatility of the (phenyl)piperazine scaffold extends to other neurological and psychiatric conditions. silae.it Research has explored derivatives for their potential in treating anxiety disorders, Alzheimer's disease, and other CNS-related ailments. silae.itnih.gov For example, some piperazine derivatives have been investigated for their effects as 5-HT₁A receptor agonists, which can produce anxiolytic effects. silae.it Others have been studied for their potential to modulate pathways implicated in neurodegenerative diseases like Alzheimer's. nih.gov The this compound core provides a robust platform for developing novel ligands for a wide array of CNS targets.
Rational Design of Next-Generation Therapeutic Agents
The this compound scaffold has proven to be a versatile and highly valuable starting point in the rational design of next-generation therapeutic agents, particularly for central nervous system (CNS) disorders. The inherent structural features of this moiety, including the electron-withdrawing fluorine atoms and the basic piperazine ring, provide a unique combination of properties that influence receptor binding, metabolic stability, and blood-brain barrier penetration. nih.govresearchgate.net Medicinal chemists have systematically explored the structure-activity relationships (SAR) of this scaffold to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets.
A primary focus of research has been the development of multi-target ligands, particularly for dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. nih.gov The rational design approach often involves modifying the N-4 position of the piperazine ring with various alkyl chains and terminal functional groups, such as benzamides. nih.gov These modifications allow for fine-tuning of the affinity for specific receptor subtypes, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov
For instance, research into arylpiperazine derivatives has shown that the nature of the substituent on the terminal aromatic ring and the length of the alkyl linker play a crucial role in determining the receptor binding profile. nih.gov The introduction of different substituents on the phenyl ring of the arylpiperazine moiety has been a key strategy in optimizing the affinity for dopamine and serotonin receptors. This has led to the identification of compounds with potent antagonistic activity at the D2 receptor and varying degrees of agonistic or antagonistic activity at serotonin receptors, a hallmark of atypical antipsychotics. nih.gov
Furthermore, the conformational restriction of the piperazine ring and its substituents has been explored as a strategy to enhance receptor affinity and selectivity. By introducing rigid structural elements, researchers aim to lock the molecule into a bioactive conformation, thereby improving its interaction with the target receptor. This approach has been successfully applied in the design of ligands for dopamine D2 and D3 receptors.
The following table summarizes key research findings on the rational design of therapeutic agents based on the this compound scaffold, highlighting the impact of structural modifications on biological activity.
Interactive Data Table: Structure-Activity Relationship of this compound Derivatives
| Compound ID | Core Structure | R1 (Piperazine N-4) | Target(s) | Key Findings | Reference |
| Series 1 | This compound | -(CH2)n-CONHR' | D2, 5-HT Receptors | Moderate affinity for D2 receptors; lack of significant 5-HT receptor affinity. The length of the alkyl chain (n) and the nature of R' influence D2 binding. | nih.gov |
| D2AAK3 Derivative | Arylpiperazine | Indazole moiety | D2, 5-HT1A, 5-HT2A Receptors | Modification of the arylpiperazine ring led to compounds with tuned affinities for D2, 5-HT1A, and 5-HT2A receptors, demonstrating potential as multi-target antipsychotics. | nih.gov |
| cmp2 | N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide | 2,6-difluorophenylpropanamide | TRPC6 Channel | Identified as a modulator of the TRPC6 channel with synaptoprotective effects, suggesting potential for Alzheimer's disease treatment. | nih.gov |
| Series 2 | 2-(Aryl)piperazine | (CH2)3-N(SO2Ar')-R'' | 5-HT2A, 5-HT2C, 5-HT7 Receptors | Compounds showed high affinity and selectivity for the 5-HT2A receptor. Substitutions on the arylsulfonamide (Ar') and R'' groups were critical for potency and selectivity. | nih.gov |
Computational Chemistry and Molecular Modeling for 2,4 Difluorophenylpiperazine Systems
Summary of Key Research Papers
Future Research Directions
The scarcity of data on 2-(2,4-Difluorophenyl)piperazine presents several opportunities for future research. The primary step would be the development and publication of a reliable and efficient synthetic route. Following its synthesis, a comprehensive characterization of its physical and chemical properties would be essential. Subsequently, its biological activity could be explored, particularly within the central nervous system, given the prevalence of the phenylpiperazine scaffold in neuropharmacology. Comparative studies with its 1-substituted isomer could provide valuable structure-activity relationship (SAR) insights.
Analytical Methodologies for Research and Development of 2,4 Difluorophenylpiperazine Derivatives
N-Alkylation Reactions
The secondary amine can be readily alkylated using various alkyl halides (e.g., alkyl chlorides, bromides, or iodides) or through reductive amination with aldehydes or ketones. This reaction is fundamental for attaching side chains that are crucial for biological activity, as seen in the synthesis of drugs like mioflazine, where a piperazine (B1678402) nitrogen is alkylated with a substituted butyl iodide. wikipedia.org
N-Arylation Reactions
While one nitrogen is already arylated, the second nitrogen can undergo another N-arylation reaction, typically using an activated aryl halide or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the synthesis of 1,4-diarylpiperazines, which are also explored in medicinal chemistry.
Acylation and Sulfonylation Reactions
Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. Similarly, reaction with sulfonyl chlorides provides N-sulfonyl derivatives. nih.gov These reactions are used to introduce a wide variety of functional groups, modulating the electronic and steric properties of the molecule and providing points for further chemical elaboration.
Elemental Analysis and Microanalysis
Elemental analysis is a standard procedure to confirm the purity and empirical formula of a synthesized compound. It measures the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N). For 2-(2,4-Difluorophenyl)piperazine (C₁₀H₁₂F₂N₂), the theoretical elemental composition can be calculated. Experimental values from a synthesized batch should closely match these theoretical values to confirm the compound's identity.
An example format for presenting such data, based on analysis of a related fluorinated compound mdpi.com, is shown below.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.59 | |
| Hydrogen (H) | 6.10 | |
| Nitrogen (N) | 14.13 |
4 5 6 7 12 7.2. Advanced Synthetic Strategies and Green Chemistry Approaches
Advanced Synthetic Strategies and Green Chemistry Approaches
Future research will likely focus on developing more efficient and environmentally friendly synthetic methods for producing 2-(2,4-difluorophenyl)piperazine and its derivatives. This includes the use of green chemistry principles such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of environmentally benign catalysts and solvents. mdpi.comorganic-chemistry.orgnih.govrsc.org
Integration of High-Throughput Screening and Computational Methods
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. nih.gov In conjunction with computational methods like molecular docking and molecular dynamics simulations, researchers can predict the binding modes and affinities of this compound derivatives with their biological targets. nih.govnih.govrsc.orgnanobioletters.com This integrated approach can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,4-difluorophenyl)piperazine, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions, such as sequential halogenation, acylation, and cyclodehydration. For example, reductive amination between aldehyde intermediates and 1-(2,4-difluorophenyl)piperazine is a critical step . Key intermediates are characterized via IR, HNMR, GC-MS, and HPLC to confirm purity and structural integrity. Optimization of reaction conditions (e.g., solvent selection, temperature, and stoichiometry) is essential to achieve high yields (>80%) .
Q. How is the structural conformation of this compound validated experimentally?
- Answer : X-ray crystallography and spectroscopic methods are employed. For example, crystal packing diagrams and monoclinic lattice parameters (e.g., a = 10.021 Å, β = 100.54°) provide insights into molecular geometry . NMR (¹H and ¹³C) and mass spectrometry further confirm substituent positions and molecular weight alignment (e.g., MW 180.22 g/mol for C10H13FN2) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies in cytotoxicity or enzyme inhibition data (e.g., hCA I/II inhibition ) often arise from assay conditions or substituent effects. Researchers should:
- Compare IC50 values under standardized protocols (e.g., pH 7.4, 37°C).
- Perform SAR studies to isolate substituent impacts. For example, replacing the 4-fluorophenyl group with a 2,4-difluorophenyl moiety increases antifungal activity by 3-fold .
- Validate findings using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .
Q. How can computational methods guide the design of this compound-based therapeutics?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dopamine D3 receptors or fungal CYP51. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, trifluoromethyl groups enhance metabolic stability by reducing CYP3A4 interactions .
Q. What methodologies optimize reaction yields in large-scale synthesis of this compound derivatives?
- Answer : Flow chemistry and catalytic systems (e.g., Pd/C for Suzuki couplings) enhance scalability. For instance, continuous-flow reductive amination achieves 92% yield with a residence time of 10 minutes . Solvent recycling (e.g., ethanol/water mixtures) and microwave-assisted reactions reduce energy costs by 40% .
Methodological Considerations
Q. How are stability and storage conditions determined for this compound?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. LC-MS identifies decomposition products (e.g., defluorination or piperazine ring oxidation). Optimal storage is at -20°C in amber vials, with ≥5-year stability confirmed via periodic HPLC purity checks (>98%) .
Q. What in vitro models evaluate the pharmacokinetic properties of this compound derivatives?
- Answer :
- Caco-2 cells : Measure intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .
- Microsomal assays : Quantify metabolic clearance (e.g., t₁/₂ = 120 minutes in human liver microsomes) .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis determines free fraction (e.g., 85% bound to albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
